N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of 2-chloro-6-fluorobenzyl chloride as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A key intermediate in the synthesis of the target compound
Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H18ClFN6O2 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18ClFN6O2/c1-2-7-27-10-13-12(9-18(29)24-19(13)26-27)20(30)23-17-6-8-28(25-17)11-14-15(21)4-3-5-16(14)22/h3-6,8-10H,2,7,11H2,1H3,(H,23,25,30)(H,24,26,29) |
InChI Key |
HKUALAFSZVUEJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)NC2=N1)C(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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